molecular formula C22H26ClN7O2 B2823832 8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923674-74-2

8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2823832
CAS No.: 923674-74-2
M. Wt: 455.95
InChI Key: UKPVIBGJBMABPO-UHFFFAOYSA-N
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Description

8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Imidazopurine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazopurine core.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using 2-chlorobenzyl chloride and piperazine as starting materials.

    Final Coupling: The final step involves coupling the piperazine derivative with the imidazopurine core under conditions that facilitate the formation of the desired product, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chlorobenzyl position.

Scientific Research Applications

8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a modulator of biological processes.

    Pharmaceutical Development: Explored as a lead compound in the development of new drugs, especially those targeting central nervous system disorders.

Mechanism of Action

The mechanism of action of 8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various signaling pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethylxanthine: Similar structure but with a xanthine core instead of an imidazopurine.

    8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,3-dimethyl-7H-purine-2,6-dione: Another related compound with slight variations in the purine core.

Uniqueness

What sets 8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione apart is its unique imidazopurine core, which may confer distinct biological activities and pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O2/c1-15-13-30-18-19(26(2)22(32)25-20(18)31)24-21(30)29(15)12-11-27-7-9-28(10-8-27)14-16-5-3-4-6-17(16)23/h3-6,13H,7-12,14H2,1-2H3,(H,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPVIBGJBMABPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC=CC=C5Cl)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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